2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid
Overview
Description
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid, also known as CFPAA, is an organic compound that has been widely studied due to its various applications in the fields of chemistry, biochemistry, and pharmacology. CFPAA is a member of the propanoic acid family and is composed of a carboxylic acid group, a chloroacetyl group, and a 4-fluorophenyl group. It is a colorless, odorless, and slightly water-soluble solid. CFPAA has been studied for its ability to act as a substrate for various enzymes, its potential as a drug, and its applications in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Approaches : The compound and its analogs are synthesized through various chemical processes. For example, 2-Amino-3-fluorobenzoic acid, a structurally similar compound, is synthesized using halogen compounds and acylation techniques (Kollmar et al., 2003).
Structural Analysis : Detailed structural analysis using techniques like DFT (Density Functional Theory) and vibrational spectroscopy is conducted to understand the electronic and vibrational structure of compounds like 3-Amino-3-(4-fluorophenyl)propionic acid, which belongs to the same class as the compound (Pallavi & Tonannavar, 2020).
Biological and Medicinal Applications
Anticancer Activity : Certain analogs, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, have been synthesized and studied for their potential anticancer activity, demonstrating the therapeutic relevance of similar compounds (Ying-xiang, 2007).
Root Growth Inhibition : Derivatives like 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, closely related to the compound , have shown root growth-inhibitory activity, indicating potential applications in agricultural research (Kitagawa et al., 2003).
Fluorescence Studies : Analogous compounds have been used in fluorescence derivatization of amino acids for biological assays, highlighting potential applications in biochemistry and molecular biology (Frade et al., 2007).
Radiolabeling and Imaging : Some fluorine-containing analogs have been utilized in the synthesis of radiolabeled compounds for imaging studies, such as PET scans in medical diagnostics (Livni et al., 1992).
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3/c12-6-10(15)14-9(11(16)17)5-7-1-3-8(13)4-2-7/h1-4,9H,5-6H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQHEOJWVIYAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313477 | |
Record name | 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
CAS RN |
67206-19-3 | |
Record name | NSC270561 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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